4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride
Description
Overview of Boron-Containing Organic Compounds
Boron-containing organic compounds represent a versatile class of molecules with unique electronic and structural properties that enable diverse applications in synthetic chemistry and materials science. These compounds include boronic acids (R–B(OH)₂), boronic esters (R–B(OR')₂), boranes (BₙHₘ), and borate anions, each characterized by distinct bonding geometries and reactivity profiles. Boronic acids and esters, in particular, have gained prominence due to their role in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds with high efficiency. The tetrahedral geometry of boron in these compounds allows for reversible interactions with diols and amines, making them valuable in molecular recognition, sensor development, and drug delivery systems.
The stability of boronic esters, such as pinacol-derived dioxaborolanes, further enhances their utility as synthetic intermediates. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are air-stable and compatible with diverse reaction conditions, enabling their use in multi-step syntheses. Boron’s ability to form electron-deficient centers also facilitates interactions with nucleophiles, underpinning its role in catalysis and materials science.
Significance of Morpholine Derivatives in Chemical Research
Morpholine (C₄H₉NO), a six-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its balanced lipophilicity, weak basicity (pKa ~8.7), and conformational flexibility. These properties enable morpholine derivatives to penetrate biological membranes, including the blood-brain barrier, making them critical components of central nervous system (CNS) therapeutics. For instance, the antidepressant reboxetine and the antiemetic aprepitant incorporate morpholine moieties to enhance target affinity and pharmacokinetic profiles.
The oxygen atom in morpholine participates in hydrogen bonding, while the nitrogen atom can engage in electrostatic interactions, allowing morpholine-containing compounds to modulate enzyme active sites or receptor binding pockets. Recent studies highlight morpholine’s role in inhibiting kinases and proteases, with derivatives showing promise in treating neurodegenerative diseases and cancer. Additionally, morpholine’s synthetic accessibility and compatibility with diverse reaction conditions make it a cornerstone of structure-activity relationship (SAR) studies.
Rationale for Studying 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine Hydrochloride
The compound this compound combines a boronic ester moiety with a morpholine group, merging the reactivity of boron with the pharmacological potential of morpholine. The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers stability and compatibility with anhydrous cross-coupling conditions, as demonstrated in Suzuki-Miyaura reactions of heteroaryl substrates. Meanwhile, the morpholine subunit may enhance solubility and enable interactions with biological targets, such as G-protein-coupled receptors or ion channels.
This hybrid structure is uniquely positioned to address challenges in iterative synthesis and drug discovery. For example, the boronic ester can participate in cross-coupling to construct biaryl architectures, while the morpholine group could direct the compound to CNS targets. The hydrochloride salt further improves crystallinity and storage stability, critical for practical applications. Recent synthetic efforts, such as the coupling of 4-bromophenylboronic esters with morpholine derivatives, underscore the compound’s potential as a building block for complex molecules.
Scope and Objectives of the Research
This article aims to elucidate the synthesis, structural properties, and applications of this compound, with a focus on its dual functionality as a boron-morpholine hybrid. Key objectives include:
- Synthetic Development : Optimizing routes for high-yield preparation, including palladium-catalyzed borylation and nucleophilic substitution.
- Reactivity Profiling : Investigating its participation in cross-coupling reactions and interactions with biological targets.
- Material and Pharmaceutical Applications : Exploring its use in polymer synthesis, sensor design, and as a precursor for CNS-active molecules.
Properties
IUPAC Name |
4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3.ClH/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19;/h6-9,14H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPAEWWOVCJFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for boron-containing compounds.
Mode of Action
Based on its structural similarity to other boron-containing compounds, it may bind to its target proteins or enzymes and modulate their activity.
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its target. Without specific target information, it’s challenging to predict the exact pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under dry conditions but may hydrolyze in a humid environment.
Biological Activity
The compound 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride is a morpholine derivative that incorporates a boron-containing moiety. This unique structure may confer specific biological activities that are of interest in medicinal chemistry and drug development. The following sections will summarize its biological activity based on available research findings.
- Molecular Formula : C₁₃H₁₈BNO₂
- Molecular Weight : 229.10 g/mol
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane group is known to enhance the compound's reactivity and affinity for certain biological targets.
Biological Activity Overview
Recent studies have indicated that compounds containing boron moieties exhibit a range of biological activities:
- Anticancer Activity : Some derivatives of boron compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines, particularly breast cancer (MDA-MB-231) and lung cancer models .
- Antimicrobial Properties : Research has highlighted the potential of boron-containing compounds against multidrug-resistant bacterial strains. Preliminary data suggest that certain derivatives exhibit minimum inhibitory concentrations (MICs) within the range of 4–8 µg/mL against resistant pathogens like Staphylococcus aureus .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
1.1. Arginase Inhibition
One of the notable applications of this compound is in the development of arginase inhibitors. Arginase is an enzyme involved in the urea cycle and has implications in cancer therapy and immunology. The compound has been shown to exhibit inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), which are critical for regulating L-arginine levels in the tumor microenvironment. In vitro studies have demonstrated IC50 values of 223 nM and 509 nM for hARG-1 and hARG-2 respectively, indicating its potential as a therapeutic agent against cancers that exploit the arginine metabolic pathway .
1.2. Targeting Cancer Pathways
The compound also plays a role in targeting key signaling pathways associated with cancer progression. For instance, it has been incorporated into drug candidates that inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently deregulated in various tumors. This pathway is crucial for cell growth and survival, making it a prime target for cancer therapeutics .
Organic Synthesis
2.1. Boronate Ester Formation
The presence of the boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) allows for versatile synthetic applications. The compound can be utilized as a boronate ester in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This method is widely used to construct complex molecules from simpler precursors .
2.2. Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel derivatives that possess enhanced biological activities or improved physicochemical properties. For example, modifications on the morpholine ring or phenyl group can lead to compounds with optimized solubility and bioavailability profiles .
Chemical Probes in Biological Studies
3.1. Mechanistic Studies
Due to its unique structural features, this compound can act as a chemical probe to study biological mechanisms involving boron-containing compounds. It aids in elucidating pathways related to cellular metabolism and signaling by providing insights into the interactions between boron-containing species and biological targets .
3.2. Drug Development Research
The compound's efficacy as an inhibitor and its ability to modify biological pathways make it a valuable candidate in drug development research. Its role as a lead compound can facilitate the discovery of new drugs targeting specific diseases such as cancer and metabolic disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the linker between the morpholine and phenylboronic ester groups:
Key Observations :
- Linker length influences lipophilicity and bioavailability.
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a two-step process:
- Step 1: Formation of the boronic ester intermediate, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate).
- Step 2: Coupling of the boronic ester with a phenyl derivative bearing the morpholine moiety, often via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions.
This approach leverages the stability and reactivity of boronic esters in cross-coupling reactions to assemble the complex aromatic framework efficiently.
Preparation of the Boronic Ester Intermediate
- The boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinBH) , is synthesized via distillation immediately before use to ensure purity.
- The ester is prepared by reacting boron reagents with diols, such as pinacol, under controlled conditions, often in the presence of catalysts or dehydrating agents.
- According to a study published in the Chemical Communications, the pinacol boronate is distilled under inert conditions (nitrogen atmosphere) at low temperature to prevent hydrolysis or decomposition.
- The ester is stored under inert atmosphere and used promptly in subsequent coupling reactions to maintain reactivity.
Data Table 1: Preparation of Boronic Ester
| Parameter | Conditions | Purification | Yield | Reference |
|---|---|---|---|---|
| Reagent | Pinacol | Distillation | N/A | |
| Solvent | Toluene or hexanes | N/A | N/A | |
| Temperature | Room temp to 50°C | N/A | N/A | |
| Purity | >99% (by NMR) | Immediate use | N/A |
Coupling of Boronic Ester with Phenyl Derivative
The key step involves coupling the boronic ester with a phenyl derivative bearing the morpholine group, typically through Suzuki-Miyaura cross-coupling.
- Reactants: Boronic ester, halogenated phenyl-morpholine precursor.
- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate.
- Solvent: A mixture of dioxane, water, or acetonitrile.
- Conditions: Elevated temperature (~80-100°C), inert atmosphere (nitrogen or argon).
- A study reports the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)phenol with a morpholine derivative using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water at 100°C, yielding the target compound with a yield of approximately 71%.
Data Table 2: Suzuki Coupling Conditions
| Parameter | Conditions | Outcome | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | High yield | |
| Base | Cs₂CO₃ | Complete conversion | |
| Solvent | Dioxane/H₂O | Homogeneous mixture | |
| Temperature | 80-100°C | Efficient coupling | |
| Yield | ~71% | Purified product |
Purification and Characterization
Post-synthesis, the crude product undergoes purification via:
- Column chromatography: Using silica gel with hexanes/ethyl acetate mixtures.
- Recrystallization: From suitable solvents such as ethanol or methanol.
- Analytical confirmation: Using NMR, HRMS, IR, and HPLC to confirm structural integrity and purity.
- The final compound exhibits a purity exceeding 95% as confirmed by HPLC, with characteristic NMR signals matching the expected structure.
Notes and Optimization Strategies
- Inert Atmosphere: Reactions are performed under nitrogen or argon to prevent oxidation of sensitive boronic esters.
- Temperature Control: Elevated temperatures facilitate coupling but require careful monitoring to prevent decomposition.
- Purity of Reagents: Immediate distillation and storage under inert conditions are critical for boronic ester stability.
- Yield Enhancement: Using excess boronic ester and optimizing catalyst loading can improve yields.
Research Findings Summary Table
Q & A
Q. How do steric effects from the tetramethyl dioxaborolane group impact reactivity in nucleophilic substitutions?
- Analysis : The bulky pinacol boronate ester reduces electrophilicity at the boron center. Pre-activate the compound with Lewis acids (e.g., AlCl₃) to enhance reactivity in SNAr reactions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point (HCl salt) | 118–119°C (similar boronate esters) | |
| Synthetic Yield (typical) | 27% (via reductive amination) | |
| Purity (HPLC-MS) | >97% | |
| Solubility (DMSO) | >50 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
